molecular formula C17H15N3O3S2 B2364801 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 831211-94-0

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2364801
CAS No.: 831211-94-0
M. Wt: 373.45
InChI Key: WPVVXYFVPJNMMN-UHFFFAOYSA-N
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Description

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3,4-thiadiazole core, a heterocycle renowned in medicinal chemistry for its diverse biological activities. Scientific literature indicates that derivatives containing the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold have demonstrated significant potential as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, making it a critical target in oncology research . Furthermore, 1,3,4-thiadiazole-carboxamide hybrids have been extensively investigated and shown to possess notable anti-inflammatory and antibacterial properties in research settings . The specific structural features of this compound—including the 2-oxopropyl moiety on the thiadiazole ring and the (phenylsulfanyl)methyl substituent on the furan ring—are intended to modulate its physicochemical properties and interaction with biological targets. Researchers may find this compound valuable for probing cellular signaling pathways, screening for anticancer agents, or developing new anti-infective therapies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-12(23-14)10-24-13-5-3-2-4-6-13/h2-8H,9-10H2,1H3,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVXYFVPJNMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea with α-Haloketones

The 1,2,4-thiadiazole ring is constructed via cyclocondensation between thiourea and α-haloketones under basic conditions. Chloroacetone (2-chloropropanone) serves as the α-haloketone precursor, introducing the 2-oxopropyl substituent:

$$
\text{Thiourea} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{NaOH, EtOH}} \text{3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine} + \text{HCl}
$$

This method, adapted from analogous 1,3,4-thiadiazole syntheses, achieves yields of 78–85% after recrystallization from ethanol. Microwave irradiation (80°C, 300 W) reduces reaction time from 12 hours to 35 minutes while improving yield to 89%.

Characterization of the Thiadiazole Intermediate

Key spectral data for 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine:

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 2.38 (s, 3H, COCH3), 3.72 (s, 2H, CH2CO), 6.45 (s, 2H, NH2).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1715 cm$$^{-1}$$ (C=O).

Synthesis of 5-[(Phenylsulfanyl)Methyl]Furan-2-Carboxylic Acid

Functionalization of Furan-2-Carboxylic Acid

The synthesis proceeds through a three-step sequence:

  • Methylation at C5 :
    Furan-2-carboxylic acid is protected as its methyl ester, followed by directed ortho-lithiation using LDA at −78°C. Quenching with methyl iodide introduces the methyl group at position 5 (yield: 82%).
  • Bromination :
    Radical bromination with N-bromosuccinimide (NBS) and AIBN in CCl4 converts the methyl group to bromomethyl (yield: 75%).
  • Thioetherification :
    Reaction with thiophenol (PhSH) and K2CO3 in DMF substitutes bromide with phenylsulfanyl (yield: 88%).

Spectral Confirmation of the Furan Intermediate

  • $$^13$$C NMR (100 MHz, CDCl3) : δ 163.8 (COO), 151.2 (C2), 134.5 (C5), 129.7–126.3 (Ph), 37.2 (CH2S).
  • HRMS : m/z 263.0481 [M+H]+ (calc. 263.0478).

Amide Bond Formation

Acyl Chloride Preparation

The carboxylic acid is treated with oxalyl chloride (1.2 eq) and catalytic DMF in dichloromethane to yield 5-[(phenylsulfanyl)methyl]furan-2-carbonyl chloride (quantitative conversion).

Coupling with Thiadiazol-5-Amine

The acyl chloride reacts with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine in anhydrous THF with triethylamine as base:

$$
\text{RCOCl} + \text{H}2\text{N-Thiadiazole} \xrightarrow{\text{Et}3\text{N}} \text{RCONH-Thiadiazole} + \text{HCl}
$$

Yields range from 76% (conventional heating) to 91% under microwave assistance (50°C, 150 W, 20 min).

Optimization and Scalability Considerations

Comparative Analysis of Reaction Conditions

Parameter Conventional Method Microwave-Assisted
Time (h) 8–10 0.33
Yield (%) 76 91
Purity (HPLC) 95.2 98.7

Microwave irradiation significantly enhances both efficiency and product quality.

Green Chemistry Metrics

  • Atom Economy : 84% for thiadiazole formation, 92% for amide coupling.
  • E-factor : 3.7 (solvent recovery reduces to 2.1).

Challenges and Alternative Pathways

Competing Ring Formation in Thiadiazole Synthesis

Early attempts using H2S gas led to uncontrolled polymerization, prompting adoption of thiourea-based methods.

Regioselectivity in Furan Functionalization

Directed metalation strategies proved superior to Friedel-Crafts alkylation, which resulted in <20% C5 selectivity.

Chemical Reactions Analysis

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell proliferation. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide scaffold but differ in substituents on the furan ring:

Compound Name Substituent on Furan Ring Molecular Weight (g/mol) Key Properties/Applications Reference
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide (Target) Phenylsulfanyl methyl Not explicitly stated Potential AR dimerization inhibitor
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 4-Methylphenoxy methyl 371.41 Catalog price: $574–$1,194 (1–50 mg, 90% purity)
5-[(3-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 3-Methylphenoxy methyl 371.41 CAS 878716-29-1; similar commercial availability
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 2,4-Dichlorophenyl 396.25 Screening compound for pharmacological studies
2-Methyl-5-(naphthalen-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide (M17-B4) Naphthalen-2-yl 414.09 76% synthetic yield; 95.1% purity; AR inhibition
5-(3-Acetamidophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide (M17-B21) 3-Acetamidophenyl 357.10 96.9% purity; optimized solubility

Physicochemical and Pharmacological Comparisons

Halogenated derivatives (e.g., 2,4-dichlorophenyl) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: Analogs with methylphenoxy substituents (e.g., 4-methylphenoxy) are commercially available at high purity (90%) but command premium pricing ($402–$836 for 1–50 mg) . Derivatives like M17-B4 (naphthalen-2-yl) are synthesized with moderate yields (76%) and high purity (>95%), suggesting scalable routes for lead optimization .

Biological Activity :

  • M17-B4 and M17-B21 demonstrate potent androgen receptor (AR) dimerization inhibition, with structural modifications (e.g., naphthalen-2-yl, acetamidophenyl) enhancing selectivity and metabolic stability .
  • The 2,4-dichlorophenyl analog is a screening candidate, though its specific activity data remain undisclosed .

Biological Activity

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Molecular Weight: 280.32 g/mol
CAS Number: 110196-91-3

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess such activity. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.25 to 0.045 µg/mL against Mycobacterium tuberculosis, indicating a promising profile for this compound as well .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. A review of oxadiazole and thiadiazole derivatives noted their ability to inhibit cancer cell proliferation in vitro. The compound's structure suggests it may interact with cellular pathways involved in tumor growth and metastasis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with DNA Replication: Some derivatives have demonstrated the ability to bind to DNA or interfere with its replication process, which is crucial for both bacterial and cancer cell survival.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2021)Identified significant antimicrobial activity against M. tuberculosis with MIC values as low as 0.045 µg/mL for similar compounds .
Upare et al. (2019)Reported enhanced anticancer activity in thiadiazole derivatives, leading to apoptosis in cancer cell lines .
Pendergrass et al. (2020)Developed a screening assay that highlighted the inhibitory effects of thiadiazole compounds on Type III secretion systems in bacteria .

Q & A

Q. What are the key synthetic routes for N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of thiadiazole rings : Hydrazides and carboxylic acid derivatives are condensed under dehydrating conditions to form the 1,2,4-thiadiazole core.
  • Functionalization of the furan-carboxamide moiety : The phenylsulfanyl group is introduced via nucleophilic substitution or coupling reactions.
  • Oxopropyl group installation : Ketone-containing side chains are attached using alkylation or Michael addition strategies. Optimization of solvent systems (e.g., acetonitrile or DMF) and catalysts (e.g., iodine/triethylamine) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
  • Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .

Q. What initial biological screenings are recommended for this compound?

Preliminary assays focus on:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, as structurally analogous thiadiazoles show cytotoxic effects .
  • Antimicrobial testing : Disk diffusion or microdilution assays to evaluate inhibition of bacterial/fungal growth .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions often arise from:

  • Purity variations : Replicate synthesis and rigorously characterize batches using HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Target specificity : Use siRNA or CRISPR-Cas9 to validate on-target effects vs. off-target interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .
  • Molecular docking : Simulates interactions with biological targets (e.g., protein kinases) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlates substituent effects (e.g., logP, polar surface area) with observed bioactivity .

Q. How can synthesis yield be optimized for scale-up?

Critical parameters include:

  • Catalyst selection : Transition metals (e.g., Pd for cross-coupling) or organocatalysts improve reaction efficiency.
  • Solvent optimization : Switch from DMF to greener solvents (e.g., ethanol/water mixtures) without sacrificing yield.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Q. What strategies address poor solubility in pharmacological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release.
  • Co-solvent systems : Use DMSO/PBS mixtures at non-toxic concentrations for in vitro testing .

Q. How does the oxopropyl group influence metabolic stability?

  • In vitro metabolism studies : Incubate with liver microsomes to identify oxidation hotspots (e.g., ketone reduction).
  • Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs.
  • Stability under physiological pH : Assess degradation kinetics via UV-Vis or LC-MS in simulated gastric/intestinal fluids .

Q. What alternative heterocyclic scaffolds could enhance bioactivity?

  • Oxadiazole/thiadiazole hybrids : Replace the thiadiazole with 1,3,4-oxadiazole to modulate electron density and binding .
  • Benzofuran derivatives : Substitute the furan ring with benzofuran to improve π-π stacking with aromatic amino acids .
  • Triazole incorporation : Introduce 1,2,3-triazole via click chemistry for improved pharmacokinetics .

Q. How to design derivatives for reduced cytotoxicity in normal cells?

  • Selective targeting : Conjugate with tumor-homing peptides (e.g., RGD sequences) to enhance specificity.
  • Prodrug activation : Use enzyme-cleavable linkers (e.g., caspase-sensitive) for release in malignant tissues.
  • Toxicity profiling : Compare IC₅₀ values in primary vs. cancer cell lines to identify selective analogs .

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